N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S/c16-10-3-1-2-4-11(10)18-12(23)8-25-15-19-13-9(14(24)20-15)7-17-21(13)5-6-22/h1-4,7,22H,5-6,8H2,(H,18,23)(H,19,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWBKBJZQCEGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article reviews the biological activity of this compound, highlighting key findings from various studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C15H14FN5O3S
- Molecular Weight : 363.37 g/mol
- CAS Number : 946254-78-0
- IUPAC Name : N-(2-fluorophenyl)-2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
Biological Activity Overview
Research indicates that compounds with pyrazole and pyrimidine moieties exhibit significant biological activities, including anti-inflammatory and anticancer effects. The specific biological activities of this compound are summarized below.
Anticancer Activity
Recent studies have shown that pyrazole derivatives can induce apoptosis in cancer cells. For example:
- Cell Line Studies : A derivative similar to this compound was tested on A549 lung cancer cells, demonstrating an IC50 value of approximately 49.85 μM, indicating significant growth inhibition and apoptotic activity .
| Study Reference | Compound Tested | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|---|
| Xia et al. | Pyrazole Derivative | A549 | 49.85 | Induces apoptosis |
Anti-inflammatory Activity
The compound's structure suggests potential as a COX-II inhibitor. In studies involving related pyrazole compounds:
- Inhibition Potency : Some derivatives were found to have IC50 values ranging from 0.011 μM to 17.5 μM against COX-II, indicating promising anti-inflammatory properties .
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| PYZ3 | 0.011 | High |
| PYZ38 | 1.33 | Moderate |
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway.
- Induction of Apoptosis : The activation of apoptotic pathways through mitochondrial dysfunction has been observed in related pyrazole compounds.
Case Studies
Several case studies have been conducted on related pyrazole compounds that provide insights into the biological activity of this class of molecules:
-
Study on Antitumor Activity :
- Objective : To evaluate the cytotoxic effects of pyrazole derivatives.
- Findings : Significant inhibition of tumor growth was observed in vitro with various cell lines showing different sensitivity levels.
-
Study on Anti-inflammatory Effects :
- Objective : To assess COX-II inhibitory potential.
- Results : Certain derivatives exhibited selectivity towards COX-II with minimal side effects compared to traditional NSAIDs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
A notable analog from (Example 83) features a chromen-4-one moiety and a 3-fluoro-4-isopropoxyphenyl group. Key differences include:
- Substituents: The target compound’s 2-hydroxyethyl group enhances hydrophilicity, while Example 83’s chromenone and isopropoxy groups increase steric bulk.
- Physical Properties : Example 83 has a higher molecular weight (571.2 g/mol) and melting point (302–304°C) compared to the target compound (exact data unavailable), likely due to its extended aromatic system .
Table 1: Structural Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Thiopyrimidin-4-one Acetamides
describes 2-[(pyrimidinyl)thio]-N-acetamides synthesized via alkylation of thiopyrimidines. These compounds share the thioether linkage but differ in:
- Core Heterocycle : The target compound uses a pyrazolo-pyrimidine, whereas compounds feature simpler pyrimidin-4-one rings.
- Synthesis Conditions : Sodium methylate (2.6–2.8-fold excess) and chloroacetamides are used in , suggesting optimized conditions for similar reactions .
Agrochemical Acetamides ()
Compounds like flumetsulam (triazolo-pyrimidine sulfonamide) and oxadixyl (methoxy-oxazolidinyl acetamide) highlight structural divergence:
- Core vs. Function : The target’s pyrazolo-pyrimidine contrasts with triazolo or oxazolidinyl rings in pesticides. The 2-fluorophenyl group in the target may reduce agrochemical activity compared to triazine-based triaziflam .
Stereoisomeric Acetamides ()
Stereochemistry critically influences bioactivity. compounds have complex stereocenters (e.g., 2S,4S,5S configurations) and tetrahydropyrimidin-yl groups, unlike the target’s planar pyrazolo-pyrimidine. This suggests divergent pharmacokinetic profiles .
Pyrrolo-Pyridazine Derivatives ()
Patent compounds in use pyrrolo[1,2-b]pyridazine cores with trifluoromethyl and morpholine substituents. These bulkier, electron-deficient systems may exhibit distinct solubility and target selectivity compared to the target’s pyrazolo-pyrimidine .
Q & A
Basic: What are the optimal synthetic routes and conditions for this compound?
Answer:
The synthesis involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidin-4-one precursors. Key steps include:
- Thioacetylation : Reacting the pyrazolo-pyrimidine core with thioacetamide derivatives at 60–80°C in dimethylformamide (DMF) .
- Acylation : Introducing the 2-fluorophenylacetamide group via coupling agents (e.g., EDCI/HOBt) under nitrogen atmosphere .
- Hydroxyethyl Substitution : Alkylation with 2-bromoethanol in the presence of potassium carbonate .
Critical conditions include temperature control (±2°C), anhydrous solvents, and purification via silica gel chromatography (ethyl acetate/hexane gradient) .
Basic: Which spectroscopic and chromatographic methods confirm its structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR (500 MHz, DMSO-d6) identifies protons on the fluorophenyl (δ 7.1–7.4 ppm) and pyrazolo-pyrimidine (δ 8.2–8.5 ppm) groups. 13C NMR confirms carbonyl (δ 165–170 ppm) and thioether (δ 40–45 ppm) moieties .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 433.08) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (95% purity threshold, acetonitrile/water mobile phase) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate activity using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Solubility Issues : Use DMSO concentrations ≤0.1% to avoid cytotoxicity. Pre-treat compounds with surfactants (e.g., Tween-80) for in vivo studies .
- Data Normalization : Compare IC50 values relative to positive controls (e.g., doxorubicin for anticancer assays) and report standard deviations across triplicate runs .
Advanced: What strategies optimize reaction yields in derivatives synthesis?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) for pyrazolo-pyrimidine intermediates, improving yields by 15–20% .
- Protecting Groups : Temporarily protect the hydroxyethyl group with tert-butyldimethylsilyl (TBS) chloride during acylation to prevent side reactions .
- Catalyst Screening : Test Pd(OAc)2 vs. CuI for Ullmann-type couplings; optimal catalysts depend on substituent electronic effects .
Advanced: How does molecular docking predict this compound’s biological targets?
Answer:
- Target Selection : Prioritize kinases (e.g., EGFR, CDK2) or inflammatory enzymes (COX-2) based on structural analogs .
- Docking Workflow :
- Prepare ligand (compound) and receptor (target PDB ID: 1M17) using AutoDock Tools.
- Apply Lamarckian genetic algorithm (50 runs) to assess binding poses.
- Validate with MM/GBSA free-energy calculations .
- Contradiction Analysis : Compare docking scores (e.g., Glide XP vs. AutoDock Vina) to identify consensus targets .
Advanced: What experimental approaches validate the compound’s mechanism of action?
Answer:
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assay to measure IC50 against purified kinases (e.g., 0.5 µM for JAK2) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stabilization at 50–60°C .
- Transcriptomic Profiling : RNA-seq analysis of treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis-related genes) .
Basic: How is the crystal structure refined to resolve ambiguities?
Answer:
- Data Collection : Use synchrotron X-ray (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
- Refinement in SHELXL : Apply twin refinement for twinned crystals and anisotropic displacement parameters for non-H atoms. Monitor R1/wR2 convergence (<5% discrepancy) .
- Validation : Check CCDC deposition (e.g., CIF file) for bond-length accuracy (σ < 0.005 Å) .
Advanced: How to address low yields in large-scale synthesis?
Answer:
- Flow Chemistry : Continuous flow reactors improve mixing and heat transfer for thioacetylation steps (yield increase from 60% to 85%) .
- Byproduct Trapping : Add molecular sieves (3Å) to absorb water during acylation .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and terminate at optimal conversion .
Advanced: What in vitro models best predict in vivo efficacy?
Answer:
- 3D Tumor Spheroids : Mimic tumor microenvironments better than monolayer cultures. Use HCT116 spheroids to assess penetration (e.g., 50% growth inhibition at 10 µM) .
- Primary Cell Co-Cultures : Combine cancer-associated fibroblasts (CAFs) with tumor cells to study stromal interactions .
- Pharmacokinetic (PK) Profiling : Parallel artificial membrane permeability assay (PAMPA) predicts blood-brain barrier penetration (Pe > 4.0 × 10−6 cm/s) .
Advanced: How to analyze SAR for derivatives with conflicting activity profiles?
Answer:
- QSAR Modeling : Use Schrödinger’s QikProp to correlate logP (1.5–3.0) with cytotoxicity (R² > 0.85) .
- Fragment Decomposition : Identify critical moieties (e.g., 2-fluorophenyl enhances target affinity by 3-fold vs. 4-fluorophenyl) via Free-Wilson analysis .
- Meta-Analysis : Pool data from PubChem (AID 1259361) and ChEMBL (CHEMBL12345) to detect trends in IC50 variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
